(3aR,9bR)-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid
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Overview
Description
The compound (3aR,9bR)-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid is a complex organic molecule that features a unique combination of a pyrazole, furan, and chromeno-pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,9bR)-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid typically involves multi-step organic reactions. The initial steps often include the preparation of the pyrazole and furan intermediates, which are then coupled with a chromeno-pyrrole scaffold. Key reaction conditions include:
Catalysts: Transition metal catalysts such as palladium or copper.
Solvents: Polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Temperature: Reactions are generally carried out at elevated temperatures (80-120°C).
Reaction Time: The total synthesis time can range from several hours to days, depending on the complexity of the steps involved.
Industrial Production Methods
For industrial-scale production, continuous flow reactors and optimized catalytic systems are employed to enhance yield and efficiency. The use of automated synthesis platforms can also streamline the process, reducing the need for manual intervention and improving reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole moieties.
Reduction: Reduction reactions can target the chromeno-pyrrole ring system, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyrazole and furan rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organolithium compounds.
Major Products
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated or arylated compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Binding Studies: Used in studies to understand protein-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammation.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: Interacts with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: Inserts between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
(3aR,9bR)-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid derivatives: Compounds with slight modifications in the functional groups.
Pyrazole-furan hybrids: Compounds containing both pyrazole and furan rings but lacking the chromeno-pyrrole moiety.
Chromeno-pyrrole analogs: Compounds with similar chromeno-pyrrole structures but different substituents.
Uniqueness
Structural Complexity: The combination of pyrazole, furan, and chromeno-pyrrole moieties in a single molecule is unique.
Versatility: The compound’s ability to undergo various chemical reactions and its wide range of applications make it distinct from similar compounds.
Properties
IUPAC Name |
(3aR,9bR)-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-19(25)20-11-23(9-13-5-6-18(27-13)16-7-8-21-22-16)10-15(20)14-3-1-2-4-17(14)26-12-20/h1-8,15H,9-12H2,(H,21,22)(H,24,25)/t15-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKWFBGRLOOFGH-FOIQADDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OCC2(CN1CC4=CC=C(O4)C5=CC=NN5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C3=CC=CC=C3OC[C@@]2(CN1CC4=CC=C(O4)C5=CC=NN5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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